molecular formula C6H2ClF4N B13023372 3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine

3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B13023372
M. Wt: 199.53 g/mol
InChI Key: MOJYFIDFLXDRJN-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine is a specialized fluorinated pyridine derivative engineered to act as a critical synthetic intermediate in advanced chemical research and development. Its molecular structure, featuring halogen substituents and a trifluoromethyl group, makes it a valuable building block for constructing complex, bioactive molecules. The strategic incorporation of fluorine atoms is a established approach in modern chemistry to fine-tune the properties of lead compounds, potentially enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets . In agrochemical research, this compound serves as a foundational precursor for developing new active ingredients. It can be utilized to create novel herbicides and fungicides with targeted action and improved efficacy. The specific arrangement of its substituents on the pyridine ring is designed to allow for selective chemical transformations, enabling researchers to efficiently synthesize libraries of compounds for screening against specific plant pathogens or weeds . Within pharmaceutical discovery, this compound is a key starting material for the synthesis of potential therapeutic agents. Fluorinated pyridines of this type are frequently incorporated into drug candidates, particularly in areas such as antiviral and anti-inflammatory therapies, where the modulation of electronic and steric properties is crucial for optimizing a drug's pharmacological profile . This compound is offered For Research Use Only and is intended for use by qualified researchers in laboratory settings. Important Note: Please be aware that a significant portion of the published scientific literature and commercial data available online pertains to the positional isomer 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine . While the general research applications are similar, the specific chemical and biological properties of these two isomers are distinct. Researchers are advised to conduct thorough evaluations to confirm the suitability of this specific isomer for their intended application.

Properties

Molecular Formula

C6H2ClF4N

Molecular Weight

199.53 g/mol

IUPAC Name

3-chloro-5-fluoro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2ClF4N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H

InChI Key

MOJYFIDFLXDRJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under suitable conditions . Another method involves contacting 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride at high temperatures and pressures .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination reactions using specialized equipment to handle the reactive and hazardous reagents. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and fluorinated groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological activities and chemical reactivity, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro- and Trifluoromethyl-Substituted Pyridines

2,3-Dichloro-5-(trifluoromethyl)pyridine
  • Structure : Positions 2-CF₃, 3-Cl, 5-Cl.
  • Synthesis : Produced via vapor-phase chlorination of 2-chloro-5-(trifluoromethyl)pyridine using activated carbon and metal chloride catalysts (e.g., FeCl₃) at 150–400°C .
  • Applications : Intermediate for pesticides like fluazaindolizine and fluazinam .
3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • Structure : Positions 2-NH₂, 3-Cl, 5-CF₃.
  • Synthesis: Ammoniation of 2,3-dichloro-5-(trifluoromethyl)pyridine in ethanol at 50°C .
  • Applications : Precursor to fluazinam, a fungicide .
  • Key Differences: The amino group at position 2 enhances hydrogen-bonding capacity, altering solubility and biological activity compared to the CF₃-substituted target compound.

Fluoro- and Trifluoromethyl-Substituted Pyridines

4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid
  • Structure : Positions 2-COOH, 3-Cl, 5-F, with a complex aryl substituent at position 6.
  • Applications : Synergistic herbicide component with synthetic auxins (e.g., 2,4-D) for broad-spectrum weed control .
  • Key Differences : The carboxylic acid group at position 2 increases polarity, making it more water-soluble than the target compound.

Functional Group Variations at Position 2

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
  • Structure : Positions 2-CN, 3-Cl, 5-CF₃.
  • Synthesis : Cyanide substitution via low-toxicity solvents (e.g., dichloromethane) to replace halogen or nitro groups .
  • Key Differences: The cyano group’s strong electron-withdrawing effect increases electrophilicity, favoring reactions like Suzuki couplings .
Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Structure : Positions 2-COOCH₃, 3-Cl, 5-CF₃.
  • Applications : Ester derivatives are common intermediates for amide formation in drug discovery .
  • Key Differences : The ester group enhances hydrolytic stability compared to free acids but reduces reactivity in nucleophilic substitutions.

Key Research Findings

Substituent Effects :

  • Fluorine at position 5 increases electronegativity, enhancing resistance to oxidative degradation compared to chlorine analogs .
  • Trifluoromethyl groups improve lipid solubility, aiding penetration into biological membranes .

Synthetic Challenges :

  • Fluorination steps often require specialized reagents (e.g., F₂ gas or DAST), increasing production costs compared to chlorination .

Market Trends :

  • Trifluoromethylpyridines dominate 25% of agrochemical patents, with chloro-fluoro derivatives gaining traction for resistance management .

Biological Activity

3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine (C6H2ClF4N) is a halogenated pyridine derivative notable for its unique molecular structure, which includes chlorine, fluorine, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular weight of this compound is 199.53 g/mol. Its synthesis typically involves several methods, including halogenation reactions that enhance its reactivity and stability. The presence of halogen atoms contributes to its unique chemical properties, making it a valuable building block for various fluorinated compounds used in pharmaceuticals and agrochemicals.

The biological activity of this compound is largely attributed to its interactions with specific biomolecules. The fluorine atoms in the compound enhance its electronic properties, potentially increasing binding affinity to molecular targets such as enzymes and receptors. This can lead to modulation of biological pathways, which is crucial for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound demonstrated inhibitory effects against a range of bacterial strains. For instance, a study reported the antibacterial activity of related trifluoromethylpyridine derivatives, indicating that modifications in the structure can enhance efficacy against specific pathogens .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are critical for programmed cell death. This suggests that this compound may serve as a lead compound in developing new anticancer therapies .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Antiproliferative Studies : In one study, derivatives of trifluoromethylpyridine were tested against multiple cancer cell lines, revealing IC50 values indicating potent antiproliferative effects. The presence of trifluoromethyl groups was linked to enhanced activity compared to non-fluorinated analogs .
  • Mechanistic Insights : Research has shown that the compound affects tubulin polymerization, a key process in cell division. Compounds similar to this compound demonstrated significant inhibition of tubulin polymerization, providing insights into their potential as chemotherapeutic agents .

Summary Table of Biological Activities

Activity Observation Reference
AntimicrobialSignificant inhibition against various bacterial strains
AnticancerInduced apoptosis in cancer cells via caspase activation
Tubulin InhibitionInhibition of tubulin polymerization observed

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